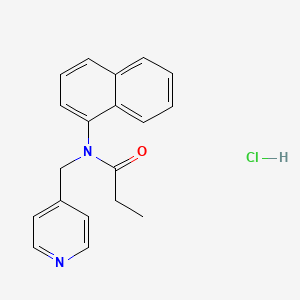
N-1-naphthyl-N-(4-pyridinylmethyl)propanamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-1-naphthyl-N-(4-pyridinylmethyl)propanamide hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as Napabucasin, and it belongs to the class of small molecule inhibitors. Napabucasin has been shown to have anticancer properties and has been studied extensively in preclinical and clinical trials.
Mechanism of Action
Napabucasin exerts its anticancer effects by inhibiting the activity of cancer stem cells (CSCs). CSCs are a small population of cells within a tumor that have the ability to self-renew and differentiate into various cell types within the tumor. These cells are believed to be responsible for the initiation, progression, and recurrence of cancer. Napabucasin targets the Wnt/β-catenin signaling pathway, which is involved in the maintenance of CSCs. By inhibiting this pathway, Napabucasin can effectively target CSCs and inhibit tumor growth.
Biochemical and Physiological Effects
Napabucasin has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and inhibit the migration and invasion of cancer cells. Napabucasin has also been shown to have anti-inflammatory effects and can inhibit the production of cytokines and chemokines that promote inflammation.
Advantages and Limitations for Lab Experiments
One of the major advantages of Napabucasin is its specificity towards CSCs. This makes it a promising candidate for the development of targeted therapies for cancer. However, one of the limitations of Napabucasin is its poor solubility, which can make it difficult to administer in vivo. Additionally, the effectiveness of Napabucasin may be limited by the heterogeneity of CSCs within a tumor.
Future Directions
There are several future directions for the study of Napabucasin. One area of research is the development of more effective formulations of Napabucasin that can improve its solubility and bioavailability. Another area of research is the identification of biomarkers that can predict the response of tumors to Napabucasin. Additionally, the combination of Napabucasin with other anticancer agents is an area of research that has shown promise in preclinical studies. Finally, the development of clinical trials to evaluate the safety and efficacy of Napabucasin in the treatment of various types of cancer is an important future direction for this compound.
Conclusion
N-1-naphthyl-N-(4-pyridinylmethyl)propanamide hydrochloride, or Napabucasin, is a promising compound that has shown potential for the development of targeted therapies for cancer. Its specificity towards cancer stem cells makes it a promising candidate for the treatment of various types of cancer. While there are limitations to its effectiveness, the future directions for the study of Napabucasin offer promising avenues for the development of new cancer therapies.
Synthesis Methods
The synthesis of Napabucasin involves several steps. The first step involves the reaction of 1-naphthylamine with 4-chloromethylpyridine to form N-(4-pyridinylmethyl)-1-naphthylamine. The second step involves the reaction of the intermediate product with propionyl chloride to form N-(4-pyridinylmethyl)-N-1-naphthylpropanamide. The final step involves the reaction of the product with hydrochloric acid to form N-1-naphthyl-N-(4-pyridinylmethyl)propanamide hydrochloride.
Scientific Research Applications
Napabucasin has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have anticancer properties and has been studied in preclinical and clinical trials for the treatment of various types of cancer, including colorectal cancer, pancreatic cancer, and non-small cell lung cancer.
properties
IUPAC Name |
N-naphthalen-1-yl-N-(pyridin-4-ylmethyl)propanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O.ClH/c1-2-19(22)21(14-15-10-12-20-13-11-15)18-9-5-7-16-6-3-4-8-17(16)18;/h3-13H,2,14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPAZQUURXUOPIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CC1=CC=NC=C1)C2=CC=CC3=CC=CC=C32.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-[2-(2,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B6048593.png)
![N-[2-(4-ethoxyphenyl)-1-(hydrazinocarbonyl)vinyl]-3,4,5-trimethoxybenzamide](/img/structure/B6048597.png)
![1-[4-({3-[3-(trifluoromethyl)benzoyl]-1-piperidinyl}carbonyl)-2-thienyl]ethanone](/img/structure/B6048607.png)
![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-5-(2-methylphenyl)-1,2,4-triazin-3-amine](/img/structure/B6048622.png)
![N,N,N'-trimethyl-N'-[1-(phenylsulfonyl)-3-piperidinyl]-1,3-propanediamine](/img/structure/B6048631.png)
![4-{3-[1-(1,3-benzodioxol-5-ylcarbonyl)-3-piperidinyl]propanoyl}morpholine](/img/structure/B6048642.png)
![2-[benzyl(methylsulfonyl)amino]-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B6048652.png)

![4-(3-bromo-4-methoxyphenyl)-8-methyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline](/img/structure/B6048667.png)
![5-phenyl-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B6048671.png)
![7-(6-azaspiro[2.5]oct-1-ylcarbonyl)-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6048681.png)
![2-[1-(1-isopropyl-4-piperidinyl)-4-(2-pyridinylmethyl)-2-piperazinyl]ethanol](/img/structure/B6048688.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B6048690.png)
![N-propyl-5-({2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B6048691.png)